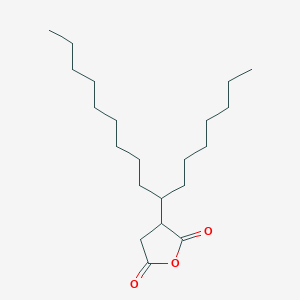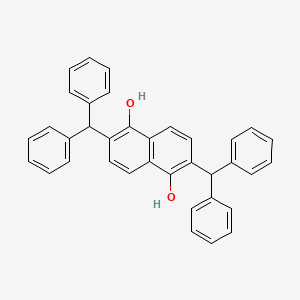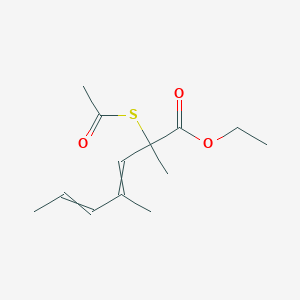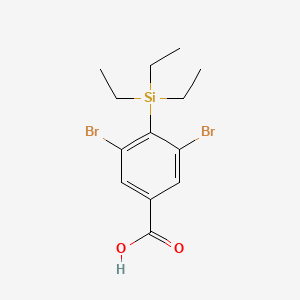
3-(Heptadecan-8-YL)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptadecan-8-YL)oxolane-2,5-dione is an organic compound with a unique structure that includes a long heptadecyl chain attached to an oxolane-2,5-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecan-8-YL)oxolane-2,5-dione typically involves the reaction of heptadecan-8-ol with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which then cyclizes to form the oxolane-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Heptadecan-8-YL)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Heptadecan-8-YL)oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Heptadecan-8-YL)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it may interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Anhydride: Shares the oxolane-2,5-dione ring but lacks the heptadecyl chain.
Maleic Anhydride: Similar structure but with a different functional group arrangement.
Phthalic Anhydride: Contains a similar anhydride group but with a benzene ring instead of an oxolane ring.
Uniqueness
3-(Heptadecan-8-YL)oxolane-2,5-dione is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and specialty chemical production .
Eigenschaften
CAS-Nummer |
473917-56-5 |
|---|---|
Molekularformel |
C21H38O3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
3-heptadecan-8-yloxolane-2,5-dione |
InChI |
InChI=1S/C21H38O3/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19-17-20(22)24-21(19)23/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
HFEGRUXHQCXWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
